N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]isonicotinohydrazide
Description
N’-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]isonicotinohydrazide is a complex organic compound characterized by the presence of trifluoromethyl and pyrazole groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Properties
Molecular Formula |
C18H14F3N5O2 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
N-[(Z)-[2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H14F3N5O2/c1-11-14(17(28)26(25-11)13-5-3-2-4-6-13)15(18(19,20)21)23-24-16(27)12-7-9-22-10-8-12/h2-10,25H,1H3,(H,24,27)/b23-15- |
InChI Key |
YQDXDKKCGXEPKX-HAHDFKILSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C(=N/NC(=O)C3=CC=NC=C3)/C(F)(F)F |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NNC(=O)C3=CC=NC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Synthesis
The initial step involves constructing the pyrazole ring system, which serves as the scaffold for further functionalization. Common methods include:
- Hydrazine Condensation: Reacting 1,3-dicarbonyl compounds with hydrazines under reflux conditions to form pyrazoles.
- Cyclization of α,β-Unsaturated Ketones: Using hydrazine derivatives to cyclize α,β-unsaturated ketones, leading to substituted pyrazoles.
For the specific compound , the pyrazol-4-ylidene moiety suggests a condensation of hydrazides with α,β-unsaturated ketones or aldehydes , followed by cyclization to generate the pyrazole core with a conjugated double bond at position 4.
Incorporation of the 2,2,2-Trifluoroethyl Group
The trifluoromethyl group is introduced via nucleophilic substitution or addition reactions:
- Use of Trifluoroacetaldehyde Derivatives: Reacting appropriate precursors with trifluoroacetaldehyde or its derivatives under basic or acidic conditions.
- Electrophilic Trifluoromethylation: Employing reagents such as Togni’s reagent or Umemoto’s reagent to install the trifluoromethyl group at the desired position.
In this compound, the trifluoroethyl moiety is attached at the nitrogen atom of the hydrazide or as part of an alkene linkage, which can be achieved through Michael addition or Wittig-type reactions with trifluoromethylated intermediates.
Formation of the Hydrazide Linkage
The hydrazide functional group is typically synthesized via:
- Reaction of Carboxylic Acids or Acid Derivatives with Hydrazine: Conversion of isonicotinic acid derivatives into hydrazides through reflux with hydrazine hydrate.
- Coupling of Hydrazides with Pyrazole Derivatives: Using coupling reagents such as EDC or DCC to attach the hydrazide to the pyrazole core.
The specific hydrazide linkage, N'-[ ... ]isonicotinohydrazide , suggests a condensation reaction between the hydrazide and a suitably functionalized pyrazole derivative bearing the trifluoromethyl group.
Overall Synthetic Route Summary
| Step | Reaction | Conditions | Key Reagents | Purpose |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Reflux, ethanol or acetic acid | Hydrazine hydrate + 1,3-dicarbonyl | Construct pyrazole core |
| 2 | Introduction of trifluoromethyl group | Nucleophilic or electrophilic fluorination | Trifluoroacetaldehyde derivatives or reagents like Togni’s reagent | Attach trifluoromethyl group at position 1 |
| 3 | Hydrazide formation | Reflux, ethanol | Hydrazine hydrate + isonicotinic acid derivatives | Form hydrazide linkage |
| 4 | Final coupling | Coupling reagents, mild heating | DCC, EDC | Attach hydrazide to pyrazole core |
Notes on Reaction Conditions and Optimization
- Temperature Control: Many steps require precise temperature management to prevent decomposition, especially during trifluoromethylation.
- Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are employed to isolate pure intermediates and final compounds.
- Yield Considerations: Optimizing solvent choice, reagent equivalents, and reaction times is crucial for maximizing yields.
Supporting Research Findings and Data
- The synthesis of pyrazole derivatives with trifluoromethyl groups has been well-documented, with methods involving electrophilic trifluoromethylation of heterocycles or their precursors.
- Hydrazide linkages are commonly formed via hydrazine reactions with activated carboxylic acids or their derivatives, providing a versatile route for hydrazide functionalization.
- Recent advances include microwave-assisted synthesis and flow chemistry approaches to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]isonicotinohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N’-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]isonicotinohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and fluorinated derivatives, which are important in drug discovery and development.
Mechanism of Action
The mechanism of action of N’-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]isonicotinohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and microbial pathways, inhibiting their activity and thereby exerting its therapeutic effects.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, leading to reduced inflammation and inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propionate: Similar in structure but differs in the ester group, which affects its reactivity and biological activity.
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but lacks the pyrazole and isonicotinohydrazide moieties, resulting in different chemical properties and applications.
Uniqueness
N’-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]isonicotinohydrazide is unique due to the combination of trifluoromethyl, pyrazole, and isonicotinohydrazide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]isonicotinohydrazide (CAS No. 722464-05-3) is a complex organic compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a molecular formula of and a molecular weight of approximately 389.33 g/mol. Its structure includes a trifluoroethyl group and a pyrazolone moiety linked to isonicotinohydrazide, which enhances its lipophilicity and biological activity. The compound exhibits tautomerism, existing in both enamine and keto forms stabilized by intramolecular hydrogen bonding .
Biological Activities
1. Antibacterial Activity
this compound has demonstrated significant antibacterial properties. Similar compounds have been shown to interfere with microbial cell wall synthesis and enzyme functions, leading to effective inhibition of various bacterial strains. For instance, studies indicate that derivatives with similar structural features exhibit notable activity against Gram-positive and Gram-negative bacteria .
2. Antifungal Activity
The compound also exhibits antifungal properties, with effectiveness against several pathogenic fungi. Research indicates that it can inhibit the growth of fungi by disrupting cellular processes essential for their survival.
3. Anti-inflammatory Effects
Compounds within this class have been associated with anti-inflammatory activities. They may modulate inflammatory pathways and exhibit effects comparable to established anti-inflammatory agents like aspirin and diclofenac .
4. Potential in Cancer Therapy
Emerging evidence suggests that this compound may have applications in cancer therapy due to its ability to interact with specific cellular pathways involved in tumor growth and proliferation. Further studies are needed to explore these potential therapeutic avenues fully .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition: The compound has been documented to interact with enzymes critical for bacterial cell wall synthesis.
| Enzyme Target | Effect |
|---|---|
| Peptidoglycan Synthesis Enzymes | Inhibition leading to impaired bacterial growth |
| Cyclooxygenase (COX) Enzymes | Modulation of inflammatory responses |
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives similar to N'-[2,2,2-trifluoro...]. For example:
- Antimicrobial Efficacy: A study demonstrated that derivatives exhibited significant antimicrobial activity against multiple pathogens with minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL.
- Anti-inflammatory Assessment: In vivo models showed that pyrazole derivatives could significantly reduce paw swelling in rats compared to control groups treated with standard anti-inflammatory drugs .
Q & A
Basic: What are the recommended synthetic methodologies for this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with condensation of hydrazide derivatives with trifluoroacetylpyrazole intermediates. A general approach includes:
Base-mediated coupling : Use K₂CO₃ in DMF to facilitate nucleophilic substitution or condensation reactions under ambient conditions .
Controlled conditions : Reactions may require inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF, acetonitrile) to prevent hydrolysis of sensitive intermediates .
Purification : Column chromatography or recrystallization ensures purity.
Key Validation : Confirm intermediate structures via thin-layer chromatography (TLC) and final product purity via HPLC or NMR .
Basic: How is the crystal structure of this compound determined experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Crystallization : Grow crystals via slow evaporation of a saturated solution in a solvent like ethanol/DCM.
Data collection : Use a diffractometer (Mo/Kα radiation) at 100–293 K.
Refinement : Employ SHELXL for structure solution and refinement, optimizing parameters like thermal displacement and bond angles .
Visualization : ORTEP-III generates 3D representations of the asymmetric unit and packing diagrams .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
Apply Design of Experiments (DoE) to systematically vary parameters:
Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
Response surface methodology (RSM) : Use Central Composite Design (CCD) to model interactions between variables .
Validation : Confirm optimized conditions with triplicate runs. For example, increasing DMF polarity may enhance solubility of hydrophobic intermediates, improving yield by 15–20% .
Advanced: What computational methods model this compound’s interactions with biological targets?
Methodological Answer:
Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with protein targets (e.g., kinases). Validate with MD simulations (GROMACS) to assess stability .
Quantum mechanics/molecular mechanics (QM/MM) : Calculate electronic interactions at active sites using Gaussian or COMSOL Multiphysics .
Machine learning : Train models on structural analogs (e.g., pyrazole derivatives) to predict IC₅₀ values or ADMET properties .
Advanced: How are contradictions in crystallographic data resolved during refinement?
Methodological Answer:
Data validation : Check for outliers using R-factor convergence and electron density maps (e.g., Fo-Fc maps in SHELXL) .
Twinned crystals : Apply twin-law matrices in SHELXL to deconvolute overlapping reflections .
Disorder modeling : Split occupancy for disordered atoms (e.g., trifluoromethyl groups) and refine anisotropic displacement parameters .
Basic: Which analytical techniques confirm purity and structural integrity?
Methodological Answer:
NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies functional groups (e.g., hydrazide NH at δ 10–12 ppm) .
Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Elemental analysis : Match calculated vs. observed C/H/N percentages (±0.3% tolerance) .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
Analog synthesis : Modify substituents (e.g., replace trifluoroethyl with cyclopropyl) and assess activity trends .
Biological assays : Use dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., kinase profiling).
Data correlation : Apply multivariate analysis (PCA or PLS) to link structural descriptors (e.g., logP, polar surface area) with activity .
Advanced: What safety protocols are critical for handling reactive intermediates?
Methodological Answer:
Air-sensitive steps : Use Schlenk lines or gloveboxes for reactions involving moisture-sensitive reagents (e.g., Grignard analogs) .
Solvent selection : Replace DMF with less toxic alternatives (e.g., acetonitrile) where possible.
Waste management : Quench reactive byproducts (e.g., trifluoroacetic acid) with NaHCO₃ before disposal .
Basic: Which software tools are used for molecular visualization and modeling?
Methodological Answer:
Crystallography : SHELX for refinement and ORTEP-III for asymmetric unit diagrams .
Molecular dynamics : VMD or PyMOL renders protein-ligand interactions .
Density functional theory (DFT) : Gaussian 16 optimizes geometry and calculates frontier molecular orbitals .
Advanced: How can AI enhance predictive modeling of physicochemical properties?
Methodological Answer:
Generative models : Train VAEs (Variational Autoencoders) on ChEMBL data to propose novel analogs with improved solubility .
Property prediction : Graph neural networks (GNNs) estimate logD, pKa, and melting points from SMILES strings .
Automation : Integrate AI with robotic synthesis platforms (e.g., Chemspeed) for high-throughput experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
